molecular formula C19H18O B14253375 7,7-Diphenylbicyclo[4.1.0]heptan-2-one CAS No. 425641-86-7

7,7-Diphenylbicyclo[4.1.0]heptan-2-one

Cat. No.: B14253375
CAS No.: 425641-86-7
M. Wt: 262.3 g/mol
InChI Key: MVHVJXQHISKVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diphenylbicyclo[410]heptan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes two phenyl groups attached to the seventh carbon of the bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile in the presence of a catalyst. For example, the reaction of cyclohexene with diphenylacetylene under high-temperature conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Diphenylbicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phosphorus trichloride in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7,7-Diphenylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Diphenylbicyclo[4.1.0]heptan-2-one is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other bicyclic ketones and valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

425641-86-7

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

7,7-diphenylbicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C19H18O/c20-17-13-7-12-16-18(17)19(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2

InChI Key

MVHVJXQHISKVIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.